molecular formula C18H17N5O3S2 B2697016 N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-64-0

N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2697016
CAS No.: 847400-64-0
M. Wt: 415.49
InChI Key: CRIQXMQVALIULC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 4-methyl-4H-1,2,4-triazole core substituted at position 3 with a thioether (-S-) group.
  • A 2-oxobenzo[d]thiazole moiety attached via a methylene (-CH2-) linker to the triazole ring at position 3.
  • A thioacetamide side chain at position 2 of the triazole, further functionalized with an N-(furan-2-ylmethyl) group.

Synthesis:
The synthesis of analogous 1,2,4-triazole-thioacetamide derivatives typically involves:

Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiosemicarbazide intermediates .

Alkylation with α-haloacetamides (e.g., chloroacetamides) in basic media (e.g., aqueous KOH/ethanol) to introduce the thioacetamide side chain .

Functionalization of the triazole with additional moieties (e.g., 2-oxobenzo[d]thiazole) via nucleophilic substitution or coupling reactions .

For example, derivatives with furan and substituted phenyl groups demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-22-15(10-23-13-6-2-3-7-14(13)28-18(23)25)20-21-17(22)27-11-16(24)19-9-12-5-4-8-26-12/h2-8H,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIQXMQVALIULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The compound has the following molecular formula and structure:

PropertyDetails
Molecular FormulaC16_{16}H14_{14}N6_6O2_2S3_3
Molecular Weight418.5 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammation and anticancer effects.

Anti-inflammatory and Analgesic Activity

A study evaluated various thiazole derivatives for their anti-inflammatory and analgesic properties. The compound was tested in vivo using models of inflammation and pain. Key findings include:

  • Anti-inflammatory Effects : The compound demonstrated a marked reduction in inflammatory markers such as IL-6 and TNF-alpha.
  • Analgesic Properties : Pain relief was assessed through behavioral tests in animal models, showing comparable efficacy to standard analgesics at specific dosages (50 mg/kg p.o.) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound was part of a series of synthesized derivatives that were screened for their ability to inhibit cancer cell proliferation. Significant observations include:

  • Cell Proliferation Inhibition : The compound exhibited potent inhibitory effects on A431, A549, and H1299 cancer cell lines.
  • Mechanism of Action : Western blot analyses indicated that the compound induces apoptosis and cell cycle arrest, suggesting a mechanism similar to established anticancer agents .

Case Studies

Several case studies have been documented regarding the biological activity of compounds similar to this compound.

  • Study on Benzothiazole Derivatives : A comprehensive evaluation showed that derivatives with similar structures could significantly inhibit tumor growth in xenograft models.
    • Results : Compounds led to a decrease in tumor size and improved survival rates in treated animals compared to controls .
  • Thiazole Compounds in Inflammation Models : Research focused on thiazole-based compounds indicated that they possess significant anti-inflammatory properties through inhibition of key signaling pathways involved in inflammation .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by a unique structure that combines furan, thiazole, and triazole moieties. Its molecular formula is C21H19N5O4S2C_{21}H_{19}N_{5}O_{4}S_{2} with a molecular weight of 469.5 g/mol . The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the thiazole and triazole rings through condensation reactions.

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory and analgesic effects. A study evaluated various thiazole derivatives for their ability to reduce inflammation and pain, demonstrating that compounds similar to N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide showed promising results in reducing inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Thiazole derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml . This suggests that this compound could be developed as an antibacterial agent.

3. Antiviral Potential

Recent studies have identified derivatives with furan moieties as potential inhibitors of viral enzymes. Specifically, compounds related to N-(furan-2-ylmethyl)-2-(...) were noted for their inhibitory effects on SARS-CoV-2 main protease (Mpro), indicating a possible application in antiviral drug development .

Case Study 1: Anti-inflammatory Evaluation

A series of thiazole-containing compounds were synthesized and tested for their anti-inflammatory effects using animal models. The results indicated that certain derivatives exhibited significant reductions in paw edema compared to control groups treated with standard anti-inflammatory medications.

Case Study 2: Antimicrobial Testing

In a comparative study of various thiazole derivatives, N-(furan-2-ylmethyl)-2-(...) was included in a panel of compounds tested against common bacterial strains. The results showed moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Key Observations :

  • Anti-exudative Activity : Substitutions on the N-acetamide group significantly influence activity. Fluorine or chlorine on the phenyl ring (e.g., 4-fluorophenyl) enhances potency, likely due to increased electron-withdrawing effects and metabolic stability .
  • Anticancer Activity : Pyridine or pyrazole substituents (e.g., compound ) improve cytotoxicity, possibly via intercalation or kinase inhibition .
  • Role of Heterocycles : Replacing furan with thiophene (e.g., ) or pyridine alters lipophilicity and target selectivity.

Structure-Activity Relationships (SAR)

  • Thioether Linkage : Critical for maintaining conformational flexibility and redox activity .
  • N-Acetamide Substituents :
    • Aromatic groups (e.g., 4-fluorophenyl) improve anti-inflammatory activity .
    • Bulky substituents (e.g., dibenzofuran in ) may enhance blood-brain barrier penetration.

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